molecular formula C25H22N4O4S B2846745 2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-46-2

2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No. B2846745
CAS RN: 537043-46-2
M. Wt: 474.54
InChI Key: GAIDHNANKMHJOQ-UHFFFAOYSA-N
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Description

2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C25H22N4O4S and its molecular weight is 474.54. The purity is usually 95%.
BenchChem offers high-quality 2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Unusual Reactions and Synthesis Pathways : Karlivan et al. (1995) explored unusual reactions involving similar compounds, providing insights into the synthesis pathways and reactions of structurally related quinolines (Karlivan, Valter, Batse, Petrova, & Kampare, 1995).

  • Sustainable Synthesis of Quinolines and Pyrimidines : A study by Mastalir et al. (2016) reported an environmentally sustainable synthesis method for substituted quinolines and pyrimidines, indicating potential green chemistry applications for similar compounds (Mastalir, Glatz, Pittenauer, Allmaier, & Kirchner, 2016).

  • Antioxidant Activity : Ismaili et al. (2008) synthesized new hexahydropyrimido[5,4-c]quinoline derivatives and evaluated their antioxidant properties, highlighting potential applications in oxidative stress-related conditions (Ismaili, Nadaradjane, Nicod, Guyon, Xicluna, Robert, & Refouvelet, 2008).

  • Novel Reaction Mechanisms : Mrkvička et al. (2010) investigated reactions of 3-aminoquinoline-2,4-diones with isothiocyanic acid, leading to novel thioxo derivatives of imidazo[1,5-c]quinazolin-5-ones, revealing new pathways for synthesizing complex quinoline derivatives (Mrkvička, Lyčka, Rudolf, & Klásek, 2010).

  • Synthesis of Complex Quinazoline Derivatives : Yokoyama (1978) reported the synthesis of dimethyl-substituted pyrido[2,1-b]pyrido[1′,2′:1,2]pyrimido[4,5-g]quinazoline-7,15-diones, demonstrating the complex synthetic routes possible with these kinds of compounds (Yokoyama, 1978).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione' involves the condensation of 4-nitrobenzaldehyde with p-toluidine to form 4-nitro-N-(4-methylphenyl)benzamide, which is then reacted with thiourea to form 2-((4-nitrobenzyl)thio)-5-(p-tolyl)pyrimidine-4,6(1H,5H)-dione. The resulting compound is then cyclized with acetic anhydride to form the final product.", "Starting Materials": [ "4-nitrobenzaldehyde", "p-toluidine", "thiourea", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-nitrobenzaldehyde with p-toluidine in the presence of a catalyst to form 4-nitro-N-(4-methylphenyl)benzamide.", "Step 2: Reaction of 4-nitro-N-(4-methylphenyl)benzamide with thiourea in the presence of a base to form 2-((4-nitrobenzyl)thio)-5-(p-tolyl)pyrimidine-4,6(1H,5H)-dione.", "Step 3: Cyclization of 2-((4-nitrobenzyl)thio)-5-(p-tolyl)pyrimidine-4,6(1H,5H)-dione with acetic anhydride in the presence of a catalyst to form the final product, 2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione." ] }

CAS RN

537043-46-2

Product Name

2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Molecular Formula

C25H22N4O4S

Molecular Weight

474.54

IUPAC Name

5-(4-methylphenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C25H22N4O4S/c1-14-5-9-16(10-6-14)20-21-18(3-2-4-19(21)30)26-23-22(20)24(31)28-25(27-23)34-13-15-7-11-17(12-8-15)29(32)33/h5-12,20H,2-4,13H2,1H3,(H2,26,27,28,31)

InChI Key

GAIDHNANKMHJOQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=C(C=C5)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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